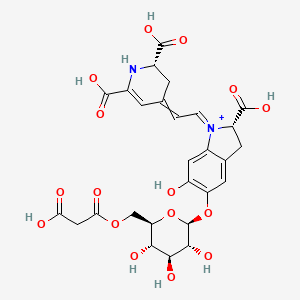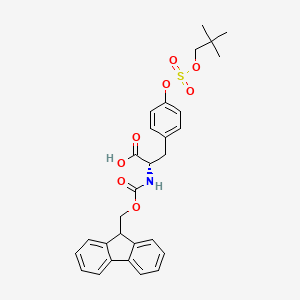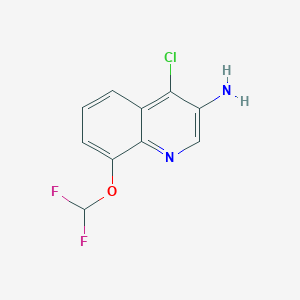
4-Chloro-8-(difluoromethoxy)quinolin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-Chloro-8-(difluoromethoxy)quinolin-3-amine” consists of a quinoline core with a chlorine atom at the 4th position and a difluoromethoxy group at the 8th position. The nitrogen atom in the amine group could participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 244.62 g/mol. Further properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or provided by the manufacturer.Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Synthesis
4-Chloro-8-(difluoromethoxy)quinolin-3-amine is a compound involved in various chemical reactions and synthesis processes. For instance, it reacts with CH-acidic compounds like malonates and cyanoacetates under mild conditions, yielding quinolin-4-yl substituted derivatives with good yields. This reaction exemplifies its utility in synthesizing substituted malonates, cyanoacetates, acetoacetates, and related compounds, showcasing its versatility in organic synthesis (Stadlbauer et al., 2006).
2. Biological Applications and Cytotoxicity
The compound has been studied for its potential in biological applications, particularly its cytotoxic effects on human breast tumor cell lines. A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with mono/dialkyl amines, demonstrated significant cytotoxic effects on MCF7 and MDA-MB468 cell lines. Among these, specific derivatives emerged as notably active compounds, suggesting the potential of this compound derivatives in developing new anticancer agents (Zhang et al., 2007).
3. Antioxidant Activity
Additionally, derivatives of this compound have shown significant antioxidant potential. For instance, selenium-containing quinolines, synthesized from reactions involving this compound, demonstrated notable antioxidant activity. These derivatives were effective in various antioxidant assays, suggesting their potential as antioxidant agents (Bocchini et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-8-(trifluoromethyl)quinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “4-Chloro-8-(difluoromethoxy)quinolin-3-amine”.
Eigenschaften
IUPAC Name |
4-chloro-8-(difluoromethoxy)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O/c11-8-5-2-1-3-7(16-10(12)13)9(5)15-4-6(8)14/h1-4,10H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDUERKVAZSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)


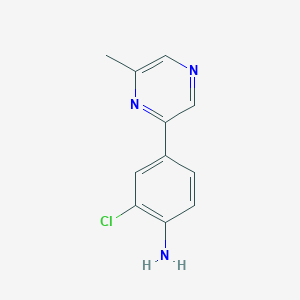
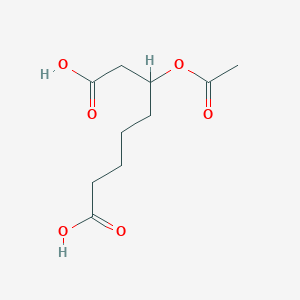
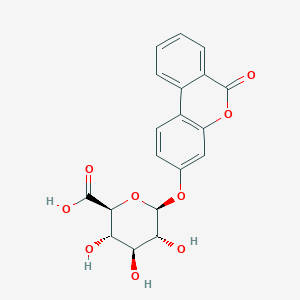

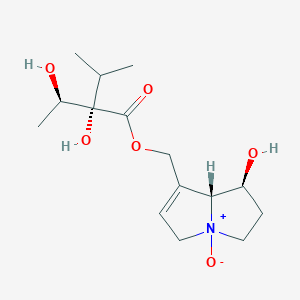
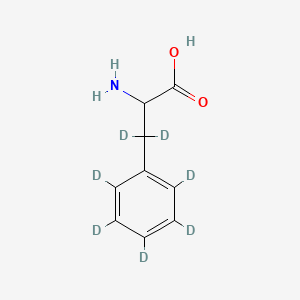
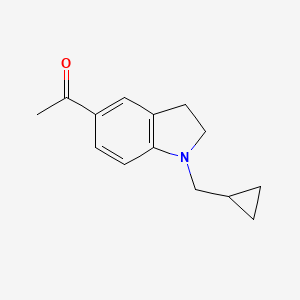
![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
